

An In-Depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline

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Compound of Interest

Compound Name: N-(2-Ethoxyethyl)-2-nitroaniline

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **N-(2-Ethoxyethyl)-2-nitroaniline**, a compound of interest in synthetic chemistry and potentially in drug discovery as a building block for more complex molecules.

Core Molecular Data

N-(2-Ethoxyethyl)-2-nitroaniline is an aromatic compound characterized by a nitro group ortho to an amino substituent on a benzene ring, with an ethoxyethyl group attached to the amine.

Molecular Structure and Properties

The fundamental properties of **N-(2-Ethoxyethyl)-2-nitroaniline** are summarized in the table below. These data are crucial for its identification, handling, and use in experimental settings.



Identifier	Value	Reference
IUPAC Name	N-(2-Ethoxyethyl)-2-nitroaniline	[1]
CAS Number	95893-88-2	[1]
Molecular Formula	C10H14N2O3	[1]
Molecular Weight	210.23 g/mol	[1]
Boiling Point	144-144.5 °C (at 1 Torr)	[1]
Predicted Density	1.190 ± 0.06 g/cm ³	[1]

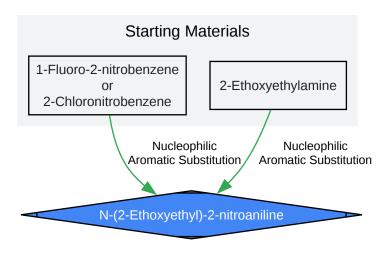
Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline

The primary route for synthesizing **N-(2-Ethoxyethyl)-2-nitroaniline** involves a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method is widely used for the preparation of N-substituted nitroanilines.[2][3]

Logical Synthesis Pathway

The synthesis logically proceeds by reacting a halogenated nitrobenzene with the appropriate amine. The electron-withdrawing nitro group activates the aromatic ring, facilitating the substitution of the halide by the amine.

Synthesis Pathway for N-(2-Ethoxyethyl)-2-nitroaniline



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Caption: Logical diagram of the SNAr synthesis route.

Experimental Protocol: A Representative Synthesis

While a specific detailed protocol for **N-(2-Ethoxyethyl)-2-nitroaniline** is not readily available in the literature, a general method for the synthesis of N-substituted-2-nitroanilines can be adapted.[2] The following is a representative protocol based on the reaction of 2-chloronitrobenzene with an amine.

Materials:

- 2-Chloronitrobenzene
- 2-Ethoxyethylamine
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base
- An appropriate solvent (e.g., acetonitrile or DMF)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronitrobenzene (1 equivalent) in the chosen solvent.
- Addition of Reagents: Add 2-ethoxyethylamine (1.1 equivalents) to the solution, followed by the addition of DBU (1.2 equivalents).
- Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(2-Ethoxyethyl)-2-nitroaniline.

Experimental Workflow



The general workflow for the synthesis and characterization of **N-(2-Ethoxyethyl)-2-nitroaniline** follows standard organic chemistry laboratory practices.

General Experimental Workflow Reagent Preparation **SNAr Reaction** Reaction Monitoring (TLC) Reaction Complete Aqueous Work-up & Extraction Purification (Column Chromatography) Characterization (NMR, MS, IR)

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Caption: A typical workflow for synthesis and characterization.

Applications and Future Directions

N-substituted 2-nitroanilines are valuable intermediates in organic synthesis.[4] They are precursors to a variety of heterocyclic compounds, such as benzimidazoles, which are key



structural motifs in many pharmaceutical agents.[4] The reduction of the nitro group in **N-(2-Ethoxyethyl)-2-nitroaniline** would yield the corresponding diamine, N1-(2-ethoxyethyl)benzene-1,2-diamine, a precursor for further elaboration.[5]

Given the limited publicly available data on the biological activity of **N-(2-Ethoxyethyl)-2-nitroaniline**, a key area for future research would be its screening in various biological assays to explore its potential as a lead compound or a scaffold in drug discovery programs.

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